
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the preparation of the indole and phenylsulfonyl groups, followed by the introduction of the morpholinoethyl group. The exact synthesis route would depend on the specific reactivity of these groups and the desired final product .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The indole and phenylsulfonyl groups are aromatic, which means they are planar and stable. The morpholinoethyl group could potentially introduce some flexibility into the molecule, depending on its attachment point .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole, phenylsulfonyl, and morpholinoethyl groups. The indole group can undergo electrophilic substitution reactions, while the phenylsulfonyl group can act as a leaving group in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure. For example, the presence of the aromatic indole and phenylsulfonyl groups might increase its stability, while the morpholinoethyl group might influence its solubility .Wissenschaftliche Forschungsanwendungen
Antifungal Agents
A study identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives, which are structurally related to N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide, as effective fungicidal agents against Candida and Aspergillus species. These compounds showed improved plasmatic stability and broad antifungal activity in vitro against various fungi species, including molds and dermatophytes. Their in vivo efficacy was demonstrated in a murine model of systemic Candida albicans infection, indicating a significant reduction in fungal load in kidneys (Bardiot et al., 2015).
Anticancer Properties
Research in 2022 highlighted the synthesis of novel indole-based sulfonohydrazide derivatives containing a morpholine heterocyclic ring, which are structurally akin to the compound . These derivatives were found to exhibit promising anticancer activity against estrogen receptor-positive and triple-negative breast cancer cell lines. Notably, one derivative showed selective and significant inhibition of cancerous cells without being toxic to noncancerous cells (Gaur et al., 2022).
Antimicrobial Activity
A study synthesized 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives and screened them for antimicrobial and hemolytic activity. These compounds, bearing structural resemblance to the compound in focus, were active against selected microbial species. The series showed less toxicity and may be considered for further biological screening (Gul et al., 2017).
Molecular Conformational Stability
A vibrational analysis of N-((3-methyl-1-(phenylsulfonyl)-1H-indol-2-yl)methyl) acetamide, structurally related to the compound of interest, was carried out using FTIR and FT Raman. Quantum chemical calculations revealed insights into its geometric parameters, molecular stability, and non-linear properties, contributing to understanding its molecular conformation and potential applications (Srinivasan, 2017).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-(benzenesulfonyl)indol-1-yl]-N-(2-morpholin-4-ylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c26-22(23-10-11-24-12-14-29-15-13-24)17-25-16-21(19-8-4-5-9-20(19)25)30(27,28)18-6-2-1-3-7-18/h1-9,16H,10-15,17H2,(H,23,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXOAUPFRKFPTCZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholinoethyl)-2-(3-(phenylsulfonyl)-1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

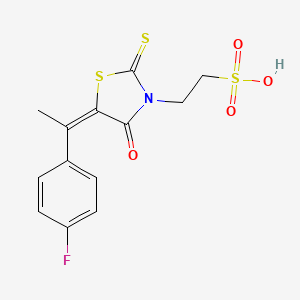

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)
![2,2-difluoro-2-[3-(trifluoromethyl)phenoxy]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2357695.png)
![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)
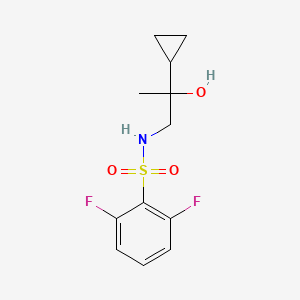
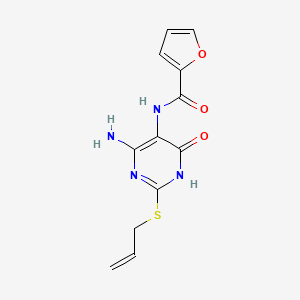
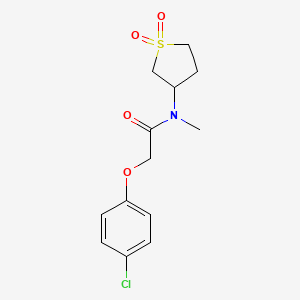

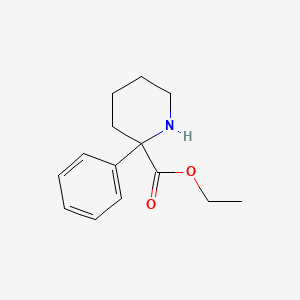
![N-[2-[4-(Cyclohexanecarbonyl)piperazin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2357707.png)

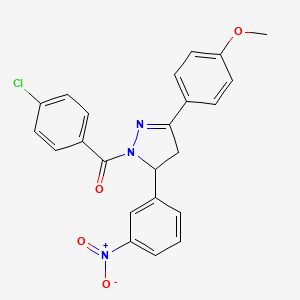
![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)